Product packaging for Bicyclo[4.2.0]oct-2-en-7-one(Cat. No.:CAS No. 31996-68-6)

Bicyclo[4.2.0]oct-2-en-7-one

Cat. No.: B2437578
CAS No.: 31996-68-6
M. Wt: 122.167
InChI Key: JKLZCTYQZFXPSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Bicyclo[4.2.0]oct-2-en-7-one is an organic compound with the molecular formula C8H10O and a molecular weight of 122.16 g/mol . It features a fused bicyclic framework incorporating both a ketone and an alkene functional group, making it a valuable and versatile synthetic intermediate for researchers. This structure is a key motif of interest in synthetic organic chemistry, particularly in the context of constructing complex natural product skeletons. For instance, the bicyclo[4.2.0]oct-ene core is found in a number of natural products, including welwitindolinone A and the protoilludane class of sesquiterpenes . Its strained, fused-ring system makes it a potential substrate for studying unique rearrangement reactions, such as gold(I)-catalyzed transformations that can lead to complex polycyclic structures . Researchers can utilize this compound in reaction development, mechanistic studies, and as a starting material for the synthesis of more complex, biologically relevant molecules. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10O B2437578 Bicyclo[4.2.0]oct-2-en-7-one CAS No. 31996-68-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

bicyclo[4.2.0]oct-2-en-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O/c9-8-5-6-3-1-2-4-7(6)8/h1,3,6-7H,2,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKLZCTYQZFXPSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(CC2=O)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

122.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Strategic Synthetic Pathways to Bicyclo 4.2.0 Oct 2 En 7 One and Its Derivatives

Cycloaddition Methodologies for Constructing the Bicyclo[4.2.0]oct-2-en-7-one Skeleton

Cycloaddition reactions represent a powerful and direct approach to the bicyclo[4.2.0]octane core. These methods involve the formation of the cyclic system in a single, often stereocontrolled, step from unsaturated precursors.

[2+2] Cycloaddition Approaches (e.g., Ketene (B1206846) Cycloaddition)

The [2+2] cycloaddition of a ketene with an alkene is a prominent method for synthesizing cyclobutanones, and it has been effectively applied to the synthesis of the this compound skeleton. chemtube3d.comresearchgate.net In a typical procedure, a ketene, often generated in situ, reacts with a cyclohexadiene to form the fused bicyclic system. mdpi.comacgpubs.org

A common example involves the reaction of 1,3-cyclohexadiene (B119728) with a ketene generated from its corresponding acyl chloride and a non-nucleophilic base like triethylamine. prepchem.comlibretexts.org For instance, dichloroketene, generated from dichloroacetyl chloride, readily reacts with 1,3-cyclohexadiene to produce 8,8-dichlorothis compound. prepchem.comiitd.ac.in This dichlorinated adduct can then be subjected to reductive dechlorination to yield the parent this compound. epo.org The reaction of chloro piperonyl ketene with 1,3-cyclohexadiene has also been reported, affording the corresponding bicyclic cyclobutanone (B123998), with yields being sensitive to solvent and temperature conditions. acgpubs.org

The mechanism of ketene cycloadditions is generally considered to be a concerted [π2s + π2a] process, which is thermally allowed by the Woodward-Hoffmann rules. chemtube3d.com This concerted nature often translates to high stereospecificity. The regiochemistry is dictated by the electronic properties of the reactants, with the electron-poor carbonyl carbon of the ketene typically adding to the most electron-rich position of the alkene. libretexts.org Lewis acid promotion can also be employed to enhance the reactivity and control the stereoselectivity of these cycloadditions. kib.ac.cn

Ketene PrecursorAlkeneProductReference
Dichloroacetyl chloride1,3-Cyclohexadiene8,8-Dichlorothis compound prepchem.com
Cyclopropylacetyl chloride1,3-Cyclohexadiene8-Cyclopropyl-bicyclo[4.2.0]oct-2-en-7-one mdpi.com
Chloro piperonyl acyl chloride1,3-Cyclohexadiene8-Chloro-8-piperonyl-bicyclo[4.2.0]oct-2-en-7-one acgpubs.org

Diels-Alder Reactions Leading to Bicyclo[4.2.0]octenones: Regio- and Stereocontrol

While less direct than [2+2] cycloadditions for the primary bicyclo[4.2.0]octenone skeleton, Diels-Alder reactions can be strategically employed to generate precursors that are then converted to bicyclo[4.2.0]octenone derivatives. Often, these strategies involve the formation of a bicyclo[2.2.2]octene system, which can subsequently undergo rearrangement to the bicyclo[4.2.0]octene framework. researchgate.netacs.org The Diels-Alder reaction offers excellent control over regiochemistry and stereochemistry, governed by the frontier molecular orbitals of the diene and dienophile, as well as steric and electronic effects of the substituents. globalauthorid.comscribd.com

For example, cyclohexa-2,4-dienones, generated in situ, can react with electron-deficient dienophiles to yield bridged bicyclo[2.2.2]octenone adducts. acs.org These adducts can then be photochemically rearranged. Direct irradiation of these bicyclo[2.2.2]octenones can lead to the stereoselective formation of bicyclo[4.2.0]octanes through a [2+2] photocycloaddition-cycloreversion pathway. acs.org

Transition Metal-Catalyzed Carbonylation for this compound Synthesis (e.g., Pd-Catalyzed)

Transition metal-catalyzed carbonylation reactions provide a powerful method for the synthesis of ketones, including cyclic and bicyclic systems. rsc.orgunipr.it Palladium-catalyzed carbonylation has been specifically utilized for the synthesis of bicyclo[4.2.0]oct-1(6)-en-7-one, an isomer of the title compound. smolecule.comresearchgate.net This process involves the use of a vinyl triflate precursor, which undergoes palladium-catalyzed carbonylation followed by an intramolecular cyclization to yield the bicyclic ketone. researchgate.net

The general mechanism for such reactions often involves the oxidative addition of the vinyl triflate to a low-valent palladium complex, followed by CO insertion into the palladium-carbon bond to form a pallada-acyl intermediate. Subsequent intramolecular reductive elimination or a related cyclization step then forms the bicyclic ketone and regenerates the active palladium catalyst. unipr.itacs.org These methods are advantageous as they often proceed under mild conditions and can tolerate a variety of functional groups.

Thermal Rearrangement and Isomerization Routes to this compound

Thermal rearrangements and isomerizations are another class of reactions that can provide access to the this compound system. smolecule.com These reactions typically involve the conversion of a constitutional isomer or a stereoisomer into the desired product under the influence of heat.

One notable example is the thermal isomerization of bicyclo[2.2.2]oct-2-ene derivatives to their corresponding bicyclo[4.2.0]oct-2-ene counterparts. researchgate.net This transformation is a formal epo.orgsmolecule.com-sigmatropic rearrangement. researchgate.netresearchgate.net The reaction often proceeds through a diradical intermediate, allowing for conformational flexibility and potential epimerization at stereocenters. researchgate.netresearchgate.net For instance, at elevated temperatures (around 300°C), bicyclo[4.2.0]oct-2-ene itself can isomerize to bicyclo[2.2.2]oct-2-ene. researchgate.net The reverse reaction, while less common, can be a viable synthetic route under specific conditions or with appropriately substituted substrates.

Furthermore, bicyclo[4.2.0]octa-4,7-diene-2,3-dione has been shown to rearrange upon heating to approximately 150°C to form bicyclo[3.2.1]octa-3,6-diene-2,8-dione. rsc.org While not directly yielding the title compound, this demonstrates the propensity of related bicyclic systems to undergo skeletal rearrangements under thermal conditions. The isomerization of the double bond within the bicyclo[4.2.0]octene system is also a relevant process; for example, bicyclo[4.2.0]oct-7-ene can be isomerized to its more stable isomers under certain conditions. iitd.ac.innih.gov

Biocatalytic and Chemoenzymatic Synthesis of Enantiopure this compound and its Chiral Derivatives

The demand for enantiomerically pure compounds in various fields has driven the development of biocatalytic and chemoenzymatic approaches for the synthesis of chiral this compound and its derivatives. rsc.org These methods utilize enzymes to achieve high levels of stereoselectivity that are often difficult to obtain through traditional chemical methods.

Enzymatic Resolution for Enantiomeric Enrichment

Enzymatic resolution is a widely used technique for separating racemic mixtures into their constituent enantiomers. smolecule.com In the context of this compound, this typically involves the enantioselective reduction of the ketone or the enantioselective hydrolysis of a related ester derivative.

One approach involves the reduction of racemic this compound using baker's yeast. acs.orgacs.org The yeast enzymes selectively reduce one enantiomer of the ketone to the corresponding alcohol, leaving the other enantiomer of the ketone unreacted and thus enantiomerically enriched. acs.org For example, the reduction of racemic 8,8-dichlorothis compound with baker's yeast can provide the corresponding chiral alcohol and the unreacted chiral ketone. google.com

Another strategy is the enzymatic resolution of the corresponding racemic alcohol, bicyclo[4.2.0]oct-2-en-7-ol, which can be prepared by the reduction of the racemic ketone. rsc.org Enzymes such as lipases can then be used to selectively acylate one enantiomer of the alcohol, allowing for the separation of the acylated product from the unreacted alcohol. Subsequent oxidation of the resolved alcohol can then provide the enantiopure ketone. researchgate.net These chemoenzymatic strategies, combining chemical synthesis with enzymatic transformations, are powerful tools for accessing optically active bicyclic ketones. rsc.orgresearchgate.net

SubstrateBiocatalystOutcomeReference
Racemic this compoundBaker's YeastEnantioselective reduction to chiral alcohol acs.org
Racemic 8,8-Dichlorothis compoundBaker's YeastSeparation of chiral alcohol and unreacted ketone google.com
Racemic Bicyclo[4.2.0]oct-2-en-7-olPig Liver Esterase (PLE)Enantioselective hydrolysis of corresponding acetate researchgate.net

Advanced Mechanistic and Reactivity Studies of Bicyclo 4.2.0 Oct 2 En 7 One

Pericyclic Transformations: Thermal and Photochemical Processes

The strained bicyclic framework of bicyclo[4.2.0]oct-2-en-7-one, featuring a fusion of a six-membered and a four-membered ring, gives rise to unique reactivity under thermal and photochemical conditions. These transformations often involve pericyclic reactions, which are concerted processes proceeding through a cyclic transition state.

At elevated temperatures, bicyclo[4.2.0]oct-2-ene systems are known to undergo formal smolecule.comscilit.com-sigmatropic rearrangements. For instance, at 300°C, the parent compound, bicyclo[4.2.0]oct-2-ene, isomerizes to bicyclo[2.2.2]oct-2-ene through a smolecule.comscilit.com-carbon shift. researchgate.netnih.gov This transformation has been studied using deuterium (B1214612) labeling to understand the stereochemical course of the migration. researchgate.net Research on substituted derivatives, such as 8-exo-methylbicyclo[4.2.0]oct-2-ene, has shown that the smolecule.comscilit.com sigmatropic rearrangement competes with epimerization and fragmentation processes. researchgate.net The ratio of the symmetry-allowed suprafacial-inversion (si) product to the symmetry-forbidden suprafacial-retention (sr) product provides insight into the degree of orbital symmetry control. researchgate.net In the case of 8-exo-methoxybicyclo[4.2.0]oct-2-ene, a preference for the si product is observed, though the reaction is not completely stereospecific. researchgate.net

The relative rates of these competing pathways (epimerization, fragmentation, and smolecule.comscilit.com-shift) are influenced by the nature and position of substituents on the bicyclic framework. For many bicyclo[4.2.0]oct-2-enes, the rate of epimerization at C8 is often greater than or equal to the rates of fragmentation and the smolecule.comscilit.com-sigmatropic rearrangement. mdpi.comnih.gov

Table 1: Thermal Rearrangement Pathways of Bicyclo[4.2.0]oct-2-ene Derivatives

DerivativeTemperature (°C)Major ProductsKey Observations
Bicyclo[4.2.0]oct-2-ene300Bicyclo[2.2.2]oct-2-eneFormal smolecule.comscilit.com-carbon shift. researchgate.netnih.gov
8-exo-Methylbicyclo[4.2.0]oct-2-ene2755-Methylbicyclo[2.2.2]oct-2-enes, epimerization and fragmentation productssi/sr ratio of ~2.4, indicating marginal preference for the allowed pathway. researchgate.net
8-exo-Methoxybicyclo[4.2.0]oct-2-ene250-3005-exo- and 5-endo-Methoxybicyclo[2.2.2]oct-2-enessi/sr ratio of 3.2, showing a clearer preference for the si product. researchgate.net

The cyclobutene (B1205218) ring within the bicyclo[4.2.0]oct-2-ene system can undergo electrocyclic ring opening, a process governed by the Woodward-Hoffmann rules. Thermally, this is a conrotatory process, while photochemically it proceeds in a disrotatory fashion. The thermal ring-opening of cis-bicyclo[4.2.0]oct-7-ene has been a subject of significant study, with computational methods suggesting a pathway involving a conrotatory opening to cis,trans-cycloocta-1,3-diene, which then isomerizes to the more stable cis,cis-cycloocta-1,3-diene. nih.gov

Photochemical [2+2] cycloaddition is a primary method for synthesizing the bicyclo[4.2.0]octanone framework, and the reverse reaction, the photochemical electrocyclic ring opening of the cyclobutenone moiety, can yield highly reactive vinylketenes. sci-hub.sesmolecule.com These intermediates can be trapped by various reagents, leading to a diverse range of products. For example, thermolysis or photolysis of certain 2-oxabicyclo[4.2.0]octanones leads to a vinyl ketene (B1206846) that can be trapped by methanol, alkenes, or dienes. acs.org

Valence tautomerism, the interconversion of isomers involving a change in bonding, has been observed in related systems. For instance, an equilibrium exists between cycloocta-1,5-dien-3-one and bicyclo[4.2.0]oct-2-en-4-one. acs.org

The mechanism of the thermal rearrangements of bicyclo[4.2.0]oct-2-enes has been a topic of considerable discussion. While pericyclic reactions are often depicted as concerted processes, there is substantial evidence to suggest that many thermal reactions of the bicyclo[4.2.0]oct-2-ene system proceed through stepwise mechanisms involving diradical intermediates. researchgate.netresearchgate.netmdpi.com

The observation of significant amounts of epimerization and fragmentation products alongside the smolecule.comscilit.com-sigmatropic rearrangement products is a strong indicator of a non-concerted pathway. researchgate.net A stepwise mechanism proposes the initial cleavage of the C1-C6 or C1-C8 bond to form a diradical intermediate. This intermediate is described as long-lived and conformationally flexible, which can account for the loss of stereospecificity in the smolecule.comscilit.com-shift and the formation of various side products. researchgate.netnih.gov The relative stability of the potential diradical intermediates, influenced by substituents, can direct the reaction towards different pathways. For instance, a substituent that stabilizes a radical center can favor the formation of a specific diradical and influence the product distribution. researchgate.net

Computational studies have also been employed to investigate these reaction pathways, providing theoretical support for the involvement of diradical intermediates in the thermal chemistry of bicyclo[4.2.0]oct-2-enes. nih.gov

Nucleophilic Reactivity of the Carbonyl Group in this compound

The carbonyl group at the 7-position of this compound is a key site for nucleophilic attack. The inherent strain of the four-membered ring can influence the reactivity of this ketone.

The carbonyl carbon in this compound is electrophilic and susceptible to attack by various nucleophiles. smolecule.com Nucleophilic addition reactions with reagents such as Grignard reagents or organolithium compounds can lead to the formation of tertiary alcohols. Reduction of the carbonyl group with hydride reagents would yield the corresponding bicyclo[4.2.0]oct-2-en-7-ols. cdnsciencepub.com The stereochemistry of these additions is influenced by the steric hindrance of the bicyclic system.

Derivatives of these alcohols can undergo further rearrangements. For example, acid-catalyzed reactions of 8-aryl-bicyclo[4.2.0]oct-2-en-7-ols can lead to the formation of tetrahydrophenanthrene derivatives. cdnsciencepub.com

Enzymatic resolutions have been successfully employed on bicyclo[4.2.0]oct-2-en-7-ol, allowing for the preparation of enantiomerically enriched forms of the alcohol. rsc.org

While typical conjugate additions occur at the β-position of an α,β-unsaturated carbonyl system, the this compound framework can facilitate homo-conjugate addition under certain conditions. This type of reaction involves the nucleophilic attack at a position further removed from the carbonyl group, transmitted through the π-system and the strained ring.

In studies of related tricyclo[3.3.0.0]octanones, which can be derived from bicyclo[4.2.0]oct-2-en-7-ones, regiospecific homo-conjugate addition of nucleophiles like azide (B81097), fluoride, and iodide has been observed. rsc.org This reactivity highlights the ability of the strained polycyclic system to enable unconventional reaction pathways.

Radical Reactions and Their Synthetic Implications within this compound Frameworks

The study of radical reactions involving the bicyclo[4.2.0]octane core has unveiled pathways to structurally diverse molecular architectures. Thermal reactions of the parent hydrocarbon, bicyclo[4.2.0]oct-2-ene, proceed through a stepwise diradical mechanism. smolecule.comnih.gov This process leads to one-centered stereomutation (epimerization) as the primary pathway, with fragmentation and a formal smolecule.comnih.gov sigmatropic carbon migration to form bicyclo[2.2.2]oct-2-ene occurring to a lesser extent. nih.gov These findings are consistent with the formation of a long-lived, conformationally flexible diradical intermediate, highlighting a synthetic route from the [4.2.0] system to the thermodynamically more stable [2.2.2] framework. nih.gov

A significant advancement in the radical chemistry of these systems involves the use of samarium(II) iodide (SmI₂), which facilitates regioselective radical ring-opening reactions of bicyclo[4.2.0]octanones. smolecule.com The outcome of these reactions is dictated by the substitution pattern. Unsubstituted or alkyl-substituted bicyclo[4.2.0]octanones undergo selective cleavage of the external cyclobutane (B1203170) bond to yield cyclohexanone (B45756) derivatives. In contrast, substrates bearing electron-withdrawing groups (e.g., -CO₂Me, -CN) experience cleavage of the central, bridgehead C-C bond, leading to the formation of eight-membered rings. smolecule.com This substituent-directed regioselectivity provides a powerful synthetic tool for accessing either six- or eight-membered carbocycles from a common bicyclic precursor.

Furthermore, radical cyclizations serve as a robust method for constructing related heterocyclic frameworks. For instance, an oxetanon-4-ylcarbinyl radical derived from a substituted 8-oxa-7-oxobicyclo[4.2.0]octane derivative undergoes a radical ring expansion, showcasing the intricate rearrangement pathways accessible through radical intermediates within this bicyclic system. acs.org

Interactive Data Table: Radical-Mediated Transformations of Bicyclo[4.2.0]octane Systems
Reaction TypeReagent/ConditionSubstrate FeatureMajor Product TypeSynthetic ImplicationCitation
Thermal Rearrangement~300 °C (Gas Phase)Unsubstituted bicyclo[4.2.0]oct-2-eneBicyclo[2.2.2]oct-2-eneAccess to thermodynamically stable bicyclic systems nih.gov
Radical Ring OpeningSamarium(II) Iodide (SmI₂)Unsubstituted Bicyclo[4.2.0]octanoneCyclohexanone derivativesSelective C-C bond cleavage to form monocyclic ketones smolecule.com
Radical Ring OpeningSamarium(II) Iodide (SmI₂)Bicyclo[4.2.0]octanone with EWGEight-membered ringsSubstituent-controlled ring expansion smolecule.com
Radical Ring ExpansionTributyltin hydride / AIBNSubstituted 8-oxa-7-oxobicyclo[4.2.0]octaneExpanded lactoneRearrangement to larger heterocyclic systems acs.org

Stereochemical Control and Regioselectivity in this compound Reactions

Achieving high levels of stereochemical and regiochemical control is paramount for the synthetic utility of this compound. The Baeyer-Villiger oxidation of this ketone is a classic example where regioselectivity is critical. This reaction converts the cyclic ketone into one of two possible regioisomeric lactones. Theoretical studies using density functional theory (DFT) on the reaction of bicyclo[4.2.0]octan-7-one with hydrogen peroxide have shown that the migration of the more substituted bridgehead carbon (C1) is both kinetically and thermodynamically favored over the migration of the methylene (B1212753) carbon (C8). researchgate.net This preference leads to the formation of 2-oxabicyclo[5.2.0]nonan-8-one as the major product. researchgate.net

Enzymatic reactions have also been employed to achieve stereocontrol. For instance, biocatalytic systems using a combination of an alcohol dehydrogenase and a Baeyer-Villiger monooxygenase can perform a deracemization of racemic bicyclo[4.2.0]octan-7-one. This process yields a mixture of chiral regioisomeric lactones with high enantiomeric excess, demonstrating the power of biocatalysis in controlling both regioselectivity and stereoselectivity. nih.gov

Further synthetic manipulations of the this compound skeleton also exhibit high selectivity. For example, bromination of the double bond can proceed with high stereoselectivity. rsc.org Subsequent reactions of these bromo-derivatives can be used to form highly strained tricyclic systems. The reaction of these tricyclic ketones with various nucleophiles, such as azide or cyanide, proceeds via a regiospecific homo-conjugate addition, underscoring the predictable reactivity patterns governed by the strained framework. rsc.org

Interactive Data Table: Selective Reactions of the this compound Framework
ReactionReagent(s)Type of SelectivityObserved OutcomeControlling FactorsCitation
Baeyer-Villiger OxidationHydrogen PeroxideRegioselectivityPreferential migration of the bridgehead carbon (C1)Greater migratory aptitude of the more substituted carbon researchgate.net
Enzymatic DeracemizationADH / BVMORegio- and EnantioselectivityFormation of chiral lactones with high e.e.Enzyme's chiral active site nih.gov
BrominationNBS, etc.StereoselectivityFormation of specific diastereomers of the 2-bromo derivativeSteric approach control rsc.org
Homo-conjugate AdditionNucleophiles (e.g., NaN₃, KCN)RegiospecificityAttack at a specific carbon in a derived tricyclic systemRelease of ring strain in the tricyclic ketone intermediate rsc.org

Comparative Reactivity with Homologous Bicyclic Ketone Systems

Comparing the reactivity of this compound with its homologous counterparts, such as bicyclo[3.2.0]heptan-6-one and bicyclo[2.2.2]octan-2-one, reveals the profound influence of ring size and strain on chemical behavior.

The thermal rearrangements of the parent hydrocarbon frameworks show marked differences. Bicyclo[4.2.0]oct-2-enes are more conformationally labile than the corresponding bicyclo[3.2.0]hept-2-enes. nih.gov This increased flexibility in the [4.2.0] system leads to epimerization and fragmentation being more dominant reaction channels, whereas the more rigid [3.2.0] system favors smolecule.comnih.gov-carbon shifts as the primary pathway. nih.gov

In the context of the ketone, the Baeyer-Villiger oxidation provides a direct comparison of reactivity. A DFT study comparing bicyclo[4.2.0]octan-7-one and bicyclo[3.2.0]heptan-6-one found that both reactions are regioselective, favoring migration of the bridgehead carbon. researchgate.net However, the activation barriers and reaction energies differ, reflecting the different strain energies of the respective four-membered rings fused to either a six- or five-membered ring. researchgate.netresearchgate.net

The bicyclo[2.2.2]octanone system, being significantly less strained and more rigid, exhibits different reactivity. Its bridged structure provides a rigid scaffold often used to study through-bond and through-space interactions. Unlike the fused rings of the [4.2.0] system, which readily undergo rearrangements involving cleavage of the fusion bonds, the bicyclo[2.2.2]octenone skeleton is more prone to skeletal rearrangements that maintain a bridged structure, such as photoinduced oxa-di-π-methane rearrangements or transformations into bicyclo[3.2.1]octanone systems. acs.org The strain in the four-membered ring of this compound is a key driver for many of its characteristic reactions, a feature absent in the bicyclo[2.2.2]octanone framework.

Interactive Data Table: Comparative Reactivity of Bicyclic Ketones
Bicyclic SystemKey Structural FeatureCharacteristic Reaction PathwayPrimary Driver of ReactivityCitation
Bicyclo[4.2.0]octan-7-oneFused 6/4-membered ringsRing opening/rearrangement via C-C cleavage of the 4-membered ring (e.g., thermal, radical)High ring strain in cyclobutanone (B123998) nih.govsmolecule.com
Bicyclo[3.2.0]heptan-6-oneFused 5/4-membered ringsFavors smolecule.comnih.gov-sigmatropic shifts (in parent hydrocarbon); undergoes regioselective oxidationHigh ring strain, but more rigid than [4.2.0] system nih.govresearchgate.net
Bicyclo[2.2.2]octan-2-oneBridged 6-membered ringsSkeletal rearrangements maintaining bridged structure (e.g., photochemical)Low ring strain; rigid conformation acs.org

Structural Elucidation and Conformational Analysis in Research Context of Bicyclo 4.2.0 Oct 2 En 7 One Systems

Advanced Spectroscopic Characterization Techniques

The precise elucidation of the three-dimensional structure of Bicyclo[4.2.0]oct-2-en-7-one and its derivatives relies heavily on sophisticated spectroscopic methods. These techniques are indispensable for confirming molecular connectivity, stereochemistry, and purity.

High-Resolution NMR Spectroscopy for Diastereomeric and Enantiomeric Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of this compound systems. One-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC) NMR experiments provide detailed information about the chemical environment of each nucleus, allowing for the unambiguous assignment of diastereomers.

In the study of diastereomeric bicyclo[4.2.0]octane-2,7-diones, ¹H and ¹³C NMR spectra are crucial for distinguishing between cis- and trans-fused isomers. arkat-usa.org The vicinal (³J) and long-range (⁴J) coupling constants between protons, as well as the ¹³C chemical shifts, are particularly informative. arkat-usa.org For instance, the chemical shift of the carbonyl carbon in the four-membered ring is sensitive to the ring strain, which differs between diastereomers. arkat-usa.org An increase in ring strain, such as in a trans-fused system, can cause the carbonyl carbon signal to shift, reflecting a change in hybridization and electronic environment. arkat-usa.org

The ¹H-NMR spectrum of exo-8-cyclopropyl-bicyclo[4.2.0]oct-2-ene, a related derivative, shows characteristic signals for the cyclopropyl (B3062369) hydrogens and carbons that aid in its structural proof. mdpi.com Furthermore, techniques like 2D NOESY can establish the stereochemistry of derivatives by identifying through-space correlations between protons. acs.org For enantiomeric assignment, while standard NMR in an achiral solvent cannot distinguish between enantiomers, the use of chiral derivatizing agents or chiral solvating agents can induce diastereomeric environments that result in separable NMR signals. More commonly, enantiomeric purity is established using chiral high-performance liquid chromatography (HPLC). nsf.gov

NucleusChemical Shift (δ) ppmMultiplicity / Coupling Constant (J) HzAssignment
¹H3.21s-OCH₃
¹H3.09s-OCH₃
¹H2.64dt, J = 3.8, 9.8H(1)
¹H2.58d, J = 9.8H(6)
¹³C211.5-C(2)=O
¹³C101.2-C(7)
¹³C56.5-C(6)
¹³C49.8, 49.2--OCH₃
¹³C37.2-C(1)

Table 1. Representative NMR data for a cis-fused 7,7-dimethoxy-5,5-dimethylbicyclo[4.2.0]octan-2-one derivative, illustrating the detailed assignments possible with high-resolution NMR. arkat-usa.org

X-ray Crystallographic Analysis for Definitive Structural and Stereochemical Determination

X-ray crystallography provides the most definitive method for determining the absolute structure and stereochemistry of this compound derivatives in the solid state. This technique yields precise measurements of bond lengths, bond angles, and torsional angles, offering an unambiguous three-dimensional representation of the molecule. smolecule.com

Structural ParameterTypical ValueNotes
C(sp³)-C(sp³) bond length1.54 ÅStandard for single bonds.
C=O bond length (ketone)1.22 ÅTypical for a carbonyl group.
C-C-C angle (cyclohexane ring)~109.5°Approaching ideal tetrahedral geometry.
C-C-C angle (cyclobutane ring)88.0° ± 3.0°Significantly compressed, indicating high angle strain.

Table 2. Typical structural parameters for bicyclo[4.2.0]octanone frameworks as determined by computational analysis and supported by X-ray crystallographic data on related systems. smolecule.com

Strain Energy and Conformational Dynamics of the this compound Ring System and its Derivatives

The Bicyclo[4.2.0]octane framework is inherently strained due to the fusion of a conformationally flexible six-membered ring with a rigid, strained four-membered ring. This ring strain is a defining characteristic, influencing both the molecule's stability and its reactivity.

The fusion of the two rings significantly restricts the conformational freedom of the cyclohexane/ene portion. Unlike a simple cyclohexane, the chair-chair interconversion is hindered. The cyclobutane (B1203170) ring itself adopts a puckered conformation to alleviate some of the torsional strain. The total strain energy for the parent bicyclo[4.2.0]octane system is considerable, with estimates for related structures being in the range of 30–40 kcal/mol. A significant portion of this energy, approximately 25-30 kcal/mol, arises from angle strain due to the compression of bond angles within the four-membered ring. smolecule.com

Computational studies have been employed to investigate the relative stabilities of isomers within the bicyclo[4.2.0]octane family. These studies consistently show that the cis-fused isomer is thermodynamically more stable than the trans-fused isomer. atlantis-press.comresearchgate.net The energy difference is significant, with the trans-fused parent alkane being more strained by about 25 kJ/mol (approximately 6 kcal/mol). arkat-usa.org This difference in stability dictates the outcome of many chemical reactions, where products often isomerize to the more stable cis-fused configuration. arkat-usa.org

IsomerRelative Enthalpy of Formation (kcal/mol)Stability Ranking
cis-Bicyclo[4.2.0]octane19.84More Stable
trans-Bicyclo[4.2.0]octane19.91Less Stable

Table 3. Comparison of the relative stabilities of cis- and trans-bicyclo[4.2.0]octane based on computational analysis. Note the small but significant difference favoring the cis isomer. atlantis-press.com

Isomeric and Diastereomeric Relationships in this compound Derivatives

The stereochemistry of the this compound system allows for various isomeric and diastereomeric forms, primarily centered around the fusion of the two rings. The relationship between these stereoisomers is critical to understanding the synthesis and reactivity of these compounds.

The most common isomeric relationship is between the cis-fused and trans-fused diastereomers, which differ in the relative orientation of the bridgehead hydrogens. arkat-usa.org The cis isomer is generally the thermodynamically more stable form. arkat-usa.orgatlantis-press.com This is evident in synthetic procedures where trans-fused bicyclo[4.2.0]octan-2-ones readily epimerize to the more stable cis-fused diastereomer upon treatment with acid or base. arkat-usa.org For example, in the synthesis of certain 7,7-dimethoxybicyclo[4.2.0]octan-2-ones, the initially formed trans-fused product quantitatively epimerizes to the cis-fused isomer during chromatographic purification on silica (B1680970) gel. arkat-usa.org

The thermal reactions of these systems also highlight isomeric relationships. Bicyclo[4.2.0]oct-2-ene, for instance, can undergo thermal isomerization via a formal smolecule.com sigmatropic rearrangement to form bicyclo[2.2.2]oct-2-ene. researchgate.net The stereochemical course of this migration (suprafacial with inversion vs. suprafacial with retention) provides insight into the underlying reaction mechanisms, which are thought to proceed through diradical intermediates. researchgate.netresearchgate.net Studies on substituted derivatives show that one-centered stereomutation (epimerization at a single carbon) can be a dominant thermal process, competing with fragmentation and rearrangement pathways. mdpi.comresearchgate.net The study of these interconversions is key to mapping the potential energy surface and understanding the dynamic behavior of the bicyclo[4.2.0]octane ring system. orientjchem.org

Computational and Theoretical Investigations of Bicyclo 4.2.0 Oct 2 En 7 One Reactivity

Density Functional Theory (DFT) Studies on Reaction Mechanisms

Density Functional Theory (DFT) has emerged as a powerful tool to investigate the intricate details of chemical reactions involving Bicyclo[4.2.0]oct-2-en-7-one and its precursors. These computational methods allow for the elucidation of reaction pathways, transition states, and the factors controlling selectivity.

DFT calculations have been instrumental in mapping the potential energy surfaces of reactions involving the bicyclo[4.2.0]octane framework. For instance, in the Baeyer-Villiger reaction of the saturated analogue, bicyclo[4.2.0]octan-7-one, with hydrogen peroxide, DFT studies have identified the transition state structures for the different possible regioisomeric pathways. Analysis of the geometric parameters of these transition states reveals an asynchronous bond formation process.

In the context of the formation of the this compound skeleton via the [2+2] cycloaddition of ketenes with dienes, DFT studies on analogous intramolecular systems indicate that these reactions are concerted processes. The transition states in these cycloadditions exhibit a degree of charge separation, which is influenced by the substituents on both the ketene (B1206846) and the alkene.

A DFT study on the cycloaddition of ketene with cyclopentadiene, a similar diene system, revealed that the [2+2] cycloaddition across the C=C bond of ketene proceeds through a high energy barrier. orientjchem.org The study also explored the possibility of a iitd.ac.iniitd.ac.in sigmatropic rearrangement following an initial [4+2] cycloaddition, which could lead to the final cyclobutanone (B123998) product. orientjchem.org

Table 1: Calculated Activation Energies for Ketene Cycloaddition Pathways
Reaction PathwayReactantsProductActivation Energy (kcal/mol)
[2+2] Cycloaddition (C=C)Ketene + CyclopentadieneBicyclo[3.2.0]hept-2-en-6-one18.0
[4+2] Cycloaddition (C=C)Ketene + Cyclopentadiene2-Oxabicyclo[2.2.1]hept-5-ene25.9
[4+2] followed by iitd.ac.iniitd.ac.in RearrangementKetene + CyclopentadieneBicyclo[3.2.0]hept-2-en-6-one17.6 (initial TS), 21.7 (rearrangement TS)

Note: Data is for the analogous reaction with cyclopentadiene as a model system. orientjchem.org

Computational studies have provided significant insights into the factors governing regio- and stereoselectivity in the formation of bicyclo[4.2.0]octan-2-one derivatives. In the intramolecular [2+2] cycloaddition of ene-ketenes, DFT calculations have shown that the regioselectivity (normal vs. cross-cycloaddition) is determined by the relative stability of the carbocationic character developed in the transition states. pku.edu.cnresearchgate.net This model can predict the reaction outcome based on the substitution pattern of the alkene. pku.edu.cn

For intermolecular cycloadditions, such as the formation of this compound from ketene and 1,3-cyclohexadiene (B119728), frontier molecular orbital (FMO) theory is often employed to rationalize the observed selectivity. The interaction between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the ketene is crucial. Lewis acid catalysis can significantly influence the energy of these orbitals, thereby enhancing reactivity and selectivity. acs.org Computational studies on related systems have demonstrated that Lewis acids can lower the activation barrier and control the diastereoselectivity of [2+2] cycloadditions. acs.org

Kinetic Isotope Effect (KIE) Studies for Mechanistic Probing

While specific Kinetic Isotope Effect (KIE) studies on this compound are not extensively reported, studies on the closely related bicyclo[4.2.0]oct-7-ene system provide valuable mechanistic insights that can be extrapolated. The thermal isomerization of cis-bicyclo[4.2.0]oct-7-ene to cis,cis-1,3-cyclooctadiene has been investigated using deuterium (B1214612) labeling. iitd.ac.innih.gov

The observed deuterium KIEs were small, which ruled out a mechanism involving a rate-determining pku.edu.cnnih.gov hydrogen shift. iitd.ac.innih.gov Instead, the results are consistent with a direct disrotatory ring-opening mechanism. Computational studies have corroborated these experimental findings, with calculated KIE values matching the experimental data for a conrotatory ring opening followed by double-bond isomerization. nih.govresearchgate.net These studies highlight the power of combining experimental KIE measurements with theoretical calculations to distinguish between different possible reaction pathways.

Table 2: Experimental Kinetic Isotope Effects in the Isomerization of Deuterated Bicyclo[4.2.0]oct-7-enes
Labeled CompoundTemperature (°C)kH/kDInterpretation
2,2,5,5-d4-bicyclo[4.2.0]oct-7-ene2501.17Small secondary KIE, inconsistent with a rate-determining pku.edu.cnnih.gov H-shift.
7,8-d2-bicyclo[4.2.0]oct-7-ene2381.20Small secondary KIE, supporting a direct ring-opening mechanism.

Note: Data is for the related bicyclo[4.2.0]oct-7-ene system. iitd.ac.in

Computational Insights into Diradical Intermediates and Reaction Pathways

The thermal chemistry of the bicyclo[4.2.0]octene framework is often characterized by the involvement of diradical intermediates. Computational and experimental studies on the thermal reactions of bicyclo[4.2.0]oct-2-enes have converged on a stepwise diradical mechanistic analysis for rearrangements and fragmentations. mdpi.com

These studies suggest that the thermal isomerization of bicyclo[4.2.0]oct-2-ene to bicyclo[2.2.2]oct-2-ene proceeds through a long-lived, conformationally promiscuous diradical intermediate. nih.gov This intermediate allows for competing reaction pathways, including epimerization, fragmentation, and iitd.ac.inpku.edu.cn-sigmatropic shifts. nih.gov The presence of substituents can influence the relative rates of these pathways. For example, in the thermal reactions of exo-8-cyclopropyl-bicyclo[4.2.0]oct-2-ene, epimerization is the dominant process, followed by iitd.ac.inpku.edu.cn-migration and fragmentation. mdpi.com

Computational studies on the intramolecular [2+2] cycloaddition of allenes to form bicyclo[4.2.0]oct-5-ene derivatives also support a stepwise mechanism through a biradical intermediate. The stereochemical outcome of these reactions is consistent with the formation of a coplanar allyl radical intermediate.

Strain Energy Analysis and its Role in Chemical Transformations

The bicyclo[4.2.0]octane ring system possesses significant ring strain due to the fusion of a six-membered ring with a four-membered cyclobutane (B1203170) ring. This inherent strain is a key driver for many of the chemical transformations observed for this compound and its derivatives.

Experimental measurements of the heats of combustion of bicyclo[n.m.0]alkanes have allowed for the determination of their strain energies. For cis-bicyclo[4.2.0]octane, the experimental strain energy has been reported. This value is a composite of the strain in the cyclohexane ring, which is forced into a less stable conformation, and the significant strain of the cyclobutane ring.

Computational methods, such as energy minimization with transferable valence force potential functions, have been used to calculate the strain energies of these bicyclic systems, with good agreement with experimental data. The calculated strain energy for cis-bicyclo[4.2.0]octane provides a quantitative measure of the thermodynamic driving force for reactions that lead to the opening of the four-membered ring. This high strain energy facilitates reactions such as thermal rearrangements and ring-opening reactions, as these processes lead to the formation of more stable, less strained products.

Table 3: Experimental Thermochemical Data for cis-Bicyclo[4.2.0]octane
PropertyValue (kcal/mol)
Gas Phase Heat of Formation (25 °C)-6.1 ± 1.1

Note: Data is for the saturated analogue, cis-bicyclo[4.2.0]octane.

Advanced Synthetic Applications of Bicyclo 4.2.0 Oct 2 En 7 One As a Building Block

Precursors for the Synthesis of Diverse Polycyclic and Complex Architectures

The inherent ring strain of Bicyclo[4.2.0]oct-2-en-7-one and its derivatives makes it an excellent precursor for the synthesis of a wide array of polycyclic and complex molecular frameworks. The relief of this strain can be a powerful driving force for various chemical transformations, enabling the construction of intricate carbon skeletons that would be challenging to assemble through other methods.

One notable application is in the synthesis of the core structure of kingianins, a family of complex pentacyclic polyketides. acgpubs.org Synthetic strategies have been developed that utilize a [2+2] ketene (B1206846) cycloaddition reaction as a key step to construct the Bicyclo[4.2.0]octane system, which serves as a foundational monomer for the subsequent elaboration into the full pentacyclic structure of kingianins. acgpubs.org This approach highlights the utility of the bicyclo[4.2.0]octane framework in a non-biomimetic strategy to access complex natural product scaffolds.

Furthermore, derivatives of this compound can undergo various rearrangement and cycloaddition reactions to generate other bicyclic and polycyclic systems. For instance, strained tricyclo[4.2.0.01,5]octan-8-ones, prepared from bicyclo[4.2.0]oct-2-en-7-ol, react with a range of nucleophiles to yield polysubstituted bicyclo[3.3.0]octan-2-ones. This transformation demonstrates the conversion of the bicyclo[4.2.0]octane core into a different, and often more stable, bicyclic system.

The versatility of this building block is further exemplified by gold(I)-catalyzed reactions of related cyclic substrates, which lead to the formation of tricyclic compounds incorporating a bicyclo[4.2.0]oct-1-ene core. nih.gov This particular bicyclic skeleton is a key structural motif found in several natural products, including welwitindolinone A and the protoilludane class of sesquiterpenes. nih.gov

Table 1: Examples of Polycyclic Architectures Derived from Bicyclo[4.2.0]octane Scaffolds
Starting Material DerivativeReaction TypeResulting Polycyclic SystemSignificance
Bicyclo[4.2.0]octane derivative[2+2] Ketene CycloadditionKingianin core structureAccess to complex pentacyclic natural products. acgpubs.org
Bicyclo[4.2.0]oct-2-en-7-olRearrangement of tricyclic intermediatePolysubstituted bicyclo[3.3.0]octan-2-onesTransformation to a different bicyclic system.
Cyclic cyclopropylidenesGold(I)-catalyzed Cope rearrangementTricyclic compounds with a bicyclo[4.2.0]oct-1-ene coreFormation of structural motifs present in natural products like welwitindolinone A. nih.gov

Role in the Total Synthesis of Natural Products and their Analogues (e.g., Prostaglandins)

This compound and its derivatives have played a significant role in the total synthesis of various natural products and their analogues, most notably in the synthesis of prostaglandins. Prostaglandins are a class of physiologically active lipid compounds that have diverse hormone-like effects in animals. Their complex structures, featuring a five-membered ring with two side chains, have made them challenging targets for synthetic chemists.

A key strategy in prostaglandin synthesis involves the use of bicyclic precursors that can be elaborated to introduce the required stereocenters and functional groups of the target molecule. A patent describes a process for producing a prostaglandin E1 analogue where this compound is a direct precursor to the saturated Bicyclo[4.2.0]octan-7-one, which is then used in subsequent steps of the synthesis. googleapis.com This demonstrates the direct utility of the this compound framework in accessing these important biological molecules.

The synthesis of other natural products, such as the previously mentioned kingianins, further underscores the importance of this bicyclic ketone as a versatile starting material. acgpubs.org The ability to construct the core bicyclo[4.2.0]octane ring system efficiently allows for the development of synthetic routes to these structurally complex and biologically active compounds.

Derivatization Strategies and Functional Group Transformations of this compound

The reactivity of this compound allows for a wide range of derivatization and functional group transformations, providing access to a diverse library of substituted bicyclic compounds with potential applications in various fields.

Halogenation and Subsequent Transformations

The introduction of halogen atoms onto the Bicyclo[4.2.0]octane framework opens up avenues for further synthetic manipulations. For example, the bromination of Bicyclo[4.2.0]oct-3-en-7-one, a constitutional isomer of the title compound, yields both cis- and trans-3,4-dibromobicyclo[4.2.0]octan-7-one. acgpubs.org These halogenated derivatives can serve as precursors for other functionalized molecules.

Furthermore, the synthesis of halogenated bicyclo[4.2.0]inositols has been achieved starting from trans-7,8-dibromo-bicyclo[4.2.0]octa-2,4-diene. researchgate.net This work, while not starting directly from the title compound, demonstrates that halogenated bicyclo[4.2.0]octane systems can be converted into highly functionalized and potentially biologically active molecules. The removal of the halogen atoms can also be achieved, for instance, by using activated zinc, leading to dechlorination at the C7 position. acgpubs.org

Spirocyclic and Other Functionalized Derivatives

The carbonyl group at the 7-position of this compound is a key site for the introduction of spirocyclic systems. The synthesis and trapping of spiro[bicyclo[4.2.0]octa-2,3-diene-7,2'- researchgate.netresearcher.lifedioxolane] has been reported, showcasing the formation of a spirocyclic ketal at the C7 position. researcher.lifedergipark.org.tr Such derivatives can be used to protect the ketone functionality or to introduce further complexity into the molecule. The synthesis of other spirocyclic ketones, such as spiro[bicyclo[2.2.1]heptene-7,1′-cycloalkan]-2-ones, also highlights the versatility of forming spirocycles from bicyclic ketones. cdnsciencepub.com

Formation of Tricyclic and Polycyclic Adducts and Rearrangement Products

The strained nature of the Bicyclo[4.2.0]octane ring system makes it susceptible to various rearrangement reactions, often leading to the formation of tricyclic and polycyclic adducts. For example, the endo- and exo-methyl isomers of 8-chloro-8-methylthis compound undergo stereospecific ring contraction and allylic substitution reactions depending on the base used. Thermal rearrangement of this compound can also lead to the formation of propiophenone.

Furthermore, the thermal isomerization of Bicyclo[4.2.0]oct-2-ene derivatives can lead to the formation of bicyclo[2.2.2]oct-2-ene via a researchgate.netresearcher.life sigmatropic carbon migration. researchgate.net Computational studies have also explored the rearrangement of cis-bicyclo[4.2.0]oct-7-ene to cis,cis-cycloocta-1,3-diene, suggesting a conrotatory allowed pathway. researchgate.net These rearrangements provide access to different carbocyclic frameworks from the Bicyclo[4.2.0]octane precursor.

Table 2: Derivatization and Rearrangement Reactions of this compound and Related Compounds
Reaction TypeSubstrateKey Reagents/ConditionsProduct(s)
BrominationBicyclo[4.2.0]oct-3-en-7-oneBr2, Chloroformcis- and trans-3,4-Dibromobicyclo[4.2.0]octan-7-one acgpubs.org
SpiroketalizationBicyclo[3.2.0]hept-2-en-6-oneEthylene glycolSpiro[bicyclo[3.2.0]hept-2-ene-6,2'- researchgate.netresearcher.lifedioxolane] researcher.life
Base-induced Rearrangement8-chloro-8-methylthis compoundAq. Na2CO3, Aq. NaOHRing-contracted and allylic substitution products
Thermal RearrangementBicyclo[4.2.0]oct-2-ene300 °CBicyclo[2.2.2]oct-2-ene researchgate.net

Broader Applications in Pharmaceutical and Materials Science Research via Derived Compounds

The diverse range of compounds that can be synthesized from this compound has led to their exploration in both pharmaceutical and materials science research.

In the pharmaceutical arena, the application of Bicyclo[4.2.0]octane derivatives in the synthesis of prostaglandins is a prime example of their importance. googleapis.com Furthermore, the core structure of Bicyclo[4.2.0]octane is found in a class of potent antibiotics. Cefclidin, a fourth-generation cephalosporin antibiotic, contains a 5-thia-1-azabicyclo[4.2.0]oct-2-ene ring system, highlighting the biological relevance of this bicyclic framework. nih.gov The synthesis of novel halogenated bicyclo[4.2.0]inositols, which were investigated for their potential in reducing inflammatory responses, further points to the pharmaceutical potential of derivatives of this scaffold. researchgate.net

In materials science, derivatives of Bicyclo[4.2.0]octene have been utilized as monomers in polymerization reactions. Specifically, Bicyclo[4.2.0]oct-1(8)-ene-8-carboxamides have been shown to undergo alternating ring-opening metathesis polymerization (AROMP) with cyclohexene (B86901). nih.gov This process allows for the creation of long, alternating copolymers with well-defined structures and low dispersities. nih.gov Such polymers with precise microstructures are of great interest for a variety of applications, including the development of advanced materials with tailored properties. The synthesis of polymers from cyclobutene (B1205218) derivatives, including bicyclo[4.2.0]oct-7-ene, has also been explored, suggesting that these monomers can be used to create polymers with high glass transition temperatures. google.com

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Bicyclo[4.2.0]oct-2-en-7-one, and what experimental factors critically influence yield optimization?

  • Methodological Guidance : Begin with a literature review to identify reported methods (e.g., Diels-Alder reactions, ring-closing metathesis). Systematically vary parameters (temperature, catalyst loading, solvent polarity) using controlled experiments. Employ design-of-experiment (DoE) frameworks to isolate key variables affecting yield. Quantify purity via HPLC and cross-validate with 1^1H/13^13C NMR spectroscopy .
  • Data Interpretation : Compare yields against steric/electronic effects of substituents in precursor molecules. Use statistical tools (ANOVA) to assess significance of variables.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation address common ambiguities?

  • Methodological Guidance : Combine 1^1H NMR (to confirm olefinic proton environments), 13^13C NMR (to assign carbonyl and bridgehead carbons), and IR spectroscopy (to validate ketone functionality). For ambiguous peaks, employ 2D techniques (COSY, HSQC) or compare with computational predictions (DFT-based chemical shift calculations) .
  • Data Contradictions : If spectral data conflicts with literature, re-examine sample purity (via GC-MS) and solvent effects on peak splitting. Cross-reference with X-ray crystallography if single crystals are obtainable.

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in Diels-Alder reactions, and what experimental validations are required to confirm theoretical models?

  • Methodological Guidance : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map frontier molecular orbitals (HOMO-LUMO gaps) and transition states. Validate with kinetic studies (e.g., variable-temperature NMR) to measure activation parameters. Compare experimental regioselectivity with computed Fukui indices .
  • Data Contradictions : If computational predictions diverge from observed products, reassess solvent effects (implicit/explicit solvation models) or consider alternative mechanisms (e.g., stepwise vs. concerted pathways).

Q. What strategies resolve contradictions in reported thermal stability data for this compound across different studies?

  • Methodological Guidance : Conduct thermogravimetric analysis (TGA) under inert vs. oxidative atmospheres to isolate decomposition pathways. Pair with differential scanning calorimetry (DSC) to identify exothermic/endothermic events. Replicate conflicting studies using identical instrumentation and calibration standards .
  • Data Interpretation : Analyze discrepancies through Arrhenius plots to compare activation energies. If results remain inconsistent, propose solvent- or catalyst-induced stabilization mechanisms (e.g., hydrogen bonding with residual solvents).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.